2-(3-Bromo-1-benzothiophen-2-yl)pyridine
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Overview
Description
2-(3-Bromo-1-benzothiophen-2-yl)pyridine is an organic compound with the molecular formula C13H8BrNS. It is a heterocyclic compound that contains both a benzothiophene and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-1-benzothiophen-2-yl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions . Another method involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane .
Industrial Production Methods
the scalability of the Suzuki-Miyaura cross-coupling reaction makes it a potential candidate for industrial synthesis due to its efficiency and relatively benign environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-1-benzothiophen-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzothiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts and boron reagents are commonly used.
Cyclization Reactions: Triisopropylchlorosilane is used as a reagent in cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura cross-coupling reaction typically results in the formation of carbon-carbon bonded products .
Scientific Research Applications
2-(3-Bromo-1-benzothiophen-2-yl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Bromo-1-benzothiophen-2-yl)pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-benzothiophene: Shares the benzothiophene ring but lacks the pyridine ring.
2-(1-Benzothiophen-2-yl)pyridine: Similar structure but without the bromine atom.
Uniqueness
2-(3-Bromo-1-benzothiophen-2-yl)pyridine is unique due to the presence of both the benzothiophene and pyridine rings, as well as the bromine atom. This combination of structural features makes it a versatile compound for various applications .
Properties
CAS No. |
851228-18-7 |
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Molecular Formula |
C13H8BrNS |
Molecular Weight |
290.18 g/mol |
IUPAC Name |
2-(3-bromo-1-benzothiophen-2-yl)pyridine |
InChI |
InChI=1S/C13H8BrNS/c14-12-9-5-1-2-7-11(9)16-13(12)10-6-3-4-8-15-10/h1-8H |
InChI Key |
FTTMXBLXCIALPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C3=CC=CC=N3)Br |
Origin of Product |
United States |
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